molecular formula C12H15N3O B2425813 (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 875163-27-2

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2425813
CAS No.: 875163-27-2
M. Wt: 217.272
InChI Key: WIKNLIGHOXHKOK-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is an organic compound with the molecular formula C12H15N3O It is characterized by the presence of a methoxyphenyl group and a methyl-imidazolyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1-methylimidazole, using reagents like formaldehyde and ammonium acetate under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-methoxyphenyl bromide can react with the imidazole derivative in the presence of a base like potassium carbonate.

    Formation of the Methanamine Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets like enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-methoxyphenyl)(1H-imidazol-2-yl)methanamine: Lacks the methyl group on the imidazole ring.

    (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)ethanamine: Has an ethanamine backbone instead of methanamine.

    (2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)propanamine: Has a propanamine backbone instead of methanamine.

Uniqueness

(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxyphenyl group and the methyl-imidazolyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-5-3-4-6-10(9)16-2/h3-8,11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKNLIGHOXHKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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